Sulfur trioxide-trimethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9838. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylmethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXASQZJWWGZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185505 | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-58-1, 17736-86-6 | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide--trimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-trimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of Sulfur Trioxide-Trimethylamine: A Comprehensive Technical Guide

Abstract

The sulfur trioxide-trimethylamine complex ((CH₃)₃N·SO₃ or SO₃-TMA) is a stable, versatile, and highly effective sulfonating agent, pivotal in numerous organic synthesis applications, particularly in the pharmaceutical and agrochemical industries.[1][2] Its solid, non-volatile nature makes it a safer and more convenient alternative to gaseous sulfur trioxide. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of the SO₃-TMA complex, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the SO₃-TMA Complex

The adduct formed between the Lewis acid sulfur trioxide (SO₃) and the Lewis base trimethylamine ((CH₃)₃N) results in a stable, white crystalline solid. This complex effectively harnesses the high reactivity of sulfur trioxide in a manageable form. The primary utility of SO₃-TMA lies in its ability to introduce the sulfonate (-SO₃H) group into a wide array of organic molecules, a critical step in the synthesis of sulfonamides, sulfates, and other sulfur-containing compounds.[1][2][3] The controlled reactivity and high stability of the complex under specific conditions make it an invaluable reagent in modern organic synthesis.[1]

Synthesis of the this compound Complex

The synthesis of the SO₃-TMA complex is typically achieved through the direct reaction of sulfur trioxide or a precursor with trimethylamine. A common and practical laboratory-scale synthesis involves the use of chlorosulfonic acid as a source of sulfur trioxide, reacting with trimethylamine in an inert solvent. This method is advantageous as it avoids the handling of highly reactive and volatile sulfur trioxide directly.

Reaction Mechanism and Stoichiometry

The reaction proceeds via the nucleophilic attack of the nitrogen atom of trimethylamine on the electrophilic sulfur atom of sulfur trioxide (or its precursor). When using chlorosulfonic acid, an initial reaction with trimethylamine generates the SO₃-TMA complex and trimethylamine hydrochloride as a byproduct. A second equivalent of trimethylamine is required to neutralize the hydrochloric acid formed.

The overall balanced chemical equation using chlorosulfonic acid is:

2 (CH₃)₃N + ClSO₃H → (CH₃)₃N·SO₃ + (CH₃)₃N·HCl

The causality behind this experimental choice lies in the controlled generation of the reactive species and the in-situ neutralization of the acidic byproduct, leading to a cleaner reaction and higher yield of the desired complex.

Gas-Phase Industrial Synthesis

On an industrial scale, the synthesis is often performed as a gas-phase reaction. This method requires careful control of reaction parameters to manage the highly exothermic nature of the reaction and to prevent the formation of tarry byproducts from oxidative side reactions.[4] Key to a successful and high-yield gas-phase synthesis is the dilution of the sulfur trioxide vapor with an inert gas, such as carbon dioxide, to maintain the SO₃ above its dew point at the reaction temperature, which is typically kept below 40°C.[4]

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of tertiary amine-sulfur trioxide complexes and provides a self-validating system for producing high-purity SO₃-TMA.[5]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube.

-

Ice-water bath

-

Trimethylamine ((CH₃)₃N)

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a 100 mL pressure-equalizing dropping funnel, and a calcium chloride drying tube.

-

Reactant Preparation: Prepare a solution of trimethylamine (28.5 g, 0.5 mol) in 150 mL of anhydrous dichloromethane and add it to the reaction flask.[5]

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature below 20°C throughout the addition of chlorosulfonic acid.[5]

-

Addition of Chlorosulfonic Acid: Prepare a solution of chlorosulfonic acid (33.5 mL, 0.507 mol) in 50 mL of anhydrous dichloromethane and place it in the dropping funnel.[5] Add the chlorosulfonic acid solution dropwise to the stirred trimethylamine solution over approximately 1.5 hours. A vigorous reaction will occur, and a white precipitate of trimethylamine hydrochloride will form. The initial phase of the reaction is highly exothermic and requires slow, careful addition.[5]

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Washing: Carefully pour the reaction mixture into 200 mL of ice-cold deionized water. Separate the organic layer. Wash the organic layer twice with 100 mL portions of deionized water.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Isolation of Product: Remove the dichloromethane solvent using a rotary evaporator under reduced pressure to yield the this compound complex as a white crystalline solid.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system like dichloromethane/heptane.

Characterization of the this compound Complex

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized SO₃-TMA complex. The following are standard analytical techniques employed for this purpose.

Physical Properties

A summary of the key physical properties of the SO₃-TMA complex is presented in the table below.

| Property | Value | Source |

| Appearance | White to off-white powder | [2][6] |

| Melting Point | 232 °C (decomposes) | [2] |

| Molecular Formula | C₃H₉NO₃S | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| Solubility | Soluble in hot water and ethanol; slightly soluble in dimethyl sulfoxide and methanol; insoluble in cold water. | [7] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of the trimethylamine moiety in the complex.

-

¹H NMR: The proton NMR spectrum of the SO₃-TMA complex will show a single sharp singlet corresponding to the nine equivalent protons of the three methyl groups. The chemical shift of this singlet is solvent-dependent.

| Solvent | Chemical Shift (δ) of -CH₃ protons (ppm) | Source |

| D₂O | ~3.23 | [8] |

| DMSO-d₆ | ~3.07 | [8] |

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the three equivalent methyl carbons.

3.2.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the complex, particularly the vibrations associated with the S-O and N-S bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~1245-1252 | Asymmetric SO₃ stretching |

| ~1060-1080 | Symmetric SO₃ stretching |

| ~800-809 | S-O stretching |

| ~770-790 | N-S stretching |

The presence of strong absorption bands in these regions is characteristic of the SO₃-TMA complex.

Elemental Analysis

Elemental analysis provides quantitative data on the elemental composition of the synthesized compound, which is a crucial measure of its purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 25.89 |

| Hydrogen (H) | 6.52 |

| Nitrogen (N) | 10.06 |

| Oxygen (O) | 34.49 |

| Sulfur (S) | 23.04 |

A purity of ≥94% is generally expected, as determined by elemental analysis.[2]

Safety and Handling

The synthesis and handling of the this compound complex and its precursors require strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling of Reactants:

-

Chlorosulfonic acid: is highly corrosive and reacts violently with water. Handle with extreme care.

-

Trimethylamine: is a flammable and corrosive gas or liquid with a strong odor.

-

-

Handling of the Product: The SO₃-TMA complex is a corrosive solid.[9] Avoid inhalation of dust and contact with skin and eyes. It is also moisture-sensitive.[4]

-

Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the laboratory synthesis of the this compound complex.

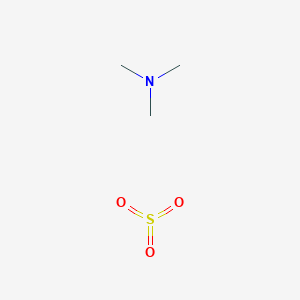

Chemical Structure of SO₃-TMA

Caption: The chemical structure of the this compound complex, highlighting the dative bond between nitrogen and sulfur.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of the this compound complex. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in organic synthesis and drug development. The inherent stability and reactivity of this complex, coupled with the straightforward synthetic procedures, solidify its position as a cornerstone reagent in modern chemistry. Adherence to the outlined safety precautions is paramount to ensure the safe and effective utilization of this important chemical entity.

References

-

Organic Syntheses Procedure. A CONVENIENT PROCEDURE FOR THE PREPARATION OF TRIETHYLAMINE-SULFUR TRIOXIDE. [Link]

- Google Patents. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes.

-

Organic Syntheses Procedure. trimethylamine. [Link]

- Google Patents. US3334139A - Production of trimethylamine-sulfur trioxide complex.

-

Organic Syntheses Procedure. 3. [Link]

-

European Patent Office. SYNTHESIS OF A MIXTURE OF SULFATED ESTROGENS USING A SULFUR TRIOXIDE COMPLEX - EP 1463748 B1. [Link]

-

Asian Journal of Pharmaceutical Analysis. Vinod Ahirrao*, Rajiv Jadhav, Kiran More, Rahul Kale, Vipul Rane, Jaydeo Kilbile, Mohammad Rafeeq, Ravindra Yeole. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Sulfur trioxide trimethylamine complex 3162-58-1 [sigmaaldrich.com]

- 4. US3334139A - Production of trimethylamine-sulfur trioxide complex - Google Patents [patents.google.com]

- 5. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

- 6. L00302.22 [thermofisher.com]

- 7. Complejo de trióxido de azufre-trimetilamina, 95 %, Thermo Scientific Chemicals 500 g | Contact Us [thermofisher.com]

- 8. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1) 1H NMR spectrum [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

physical and chemical properties of SO3-TMA complex

An In-depth Technical Guide to the Sulfur Trioxide-Trimethylamine (SO3-TMA) Complex

Foreword

As a Senior Application Scientist, my experience with sulfating agents has demonstrated the critical need for reagents that balance reactivity with selectivity and ease of handling. The this compound (SO3-TMA) complex stands out as a superior choice for a multitude of applications, from pharmaceutical development to polymer science. Unlike highly aggressive reagents such as free sulfur trioxide or oleum, the SO3-TMA complex offers a moderated, controllable, and highly efficient route to sulfation.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core properties, reactivity, and practical application. We will delve into the causality behind its unique characteristics, providing not just protocols, but the scientific reasoning that underpins them.

Molecular Structure and Bonding

The SO3-TMA complex is a classic example of a Lewis acid-base adduct.[3] Sulfur trioxide (SO3), a potent Lewis acid due to the electron-deficient sulfur atom, readily accepts an electron pair from the Lewis base, trimethylamine (TMA).[3][4] This interaction forms a stable, coordinative covalent bond between the nitrogen atom of TMA and the sulfur atom of SO3.

The formation of this adduct significantly tempers the extreme reactivity of free SO3.[2] The Lewis base (TMA) acts as a "carrier," delivering the SO3 moiety to a substrate in a more controlled manner. The strength of the Lewis base directly correlates with the stability of the complex and inversely with its reactivity; stronger bases like TMA create more stable, less reactive complexes compared to those formed with weaker bases like pyridine.[2] This principle is fundamental to selecting the appropriate SO3-amine complex for a given transformation.

Caption: Lewis acid-base adduct formation of the SO3-TMA complex.

Physical and Spectroscopic Properties

The SO3-TMA complex is a white to off-white crystalline solid, a key physical property that makes it significantly easier and safer to handle, weigh, and dispense compared to gaseous or liquid SO3.[5][6] Its solid nature minimizes inhalation risks associated with free SO3.[7]

| Property | Value | Source(s) |

| Chemical Formula | C₃H₉NO₃S or (CH₃)₃N·SO₃ | [5][8] |

| Molecular Weight | 139.17 g/mol | [7][8][9] |

| Appearance | White to off-white or light brown powder/solid | [5][6] |

| Melting Point | ~232 °C (decomposes) | [5][6][10] |

| Solubility | Insoluble in water (reacts); Soluble in hot water and ethanol; Slightly soluble in DMSO and methanol. | [5][9][11] |

| Stability | Stable under normal conditions; Moisture sensitive. | [12][13] |

| Thermal Stability | Decomposes upon melting.[5][6] Thermal decomposition of SO3 itself is a highly endothermic process.[14] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the nine equivalent protons of the three methyl groups. In DMSO-d₆, this peak appears around δ 3.07 ppm. In D₂O, the peak shifts to approximately δ 3.23 ppm.[15]

-

Infrared (IR) Spectrum: The IR spectrum is a key tool for confirming the complex's formation and integrity. The characteristic absorption bands will differ significantly from those of the free amine and SO3, with strong S=O and S-O stretching frequencies.

Chemical Properties and Reactivity

The primary utility of the SO3-TMA complex is as a versatile and selective reagent for sulfation and sulfonation reactions.[6][16]

Mechanism of Sulfation

The reaction proceeds via nucleophilic attack of a substrate, typically an alcohol or an amine, on the electrophilic sulfur atom of the complex. The trimethylamine group acts as a leaving group, being displaced by the incoming nucleophile to form a sulfate or sulfamate intermediate, which is typically deprotonated under the reaction conditions to yield the final salt.

Caption: Simplified reaction pathway for alcohol sulfation.

Advantages in Synthesis

The SO3-amine adducts provide several distinct advantages over harsher, traditional sulfating agents like chlorosulfonic acid or oleum:

-

Moderated Reactivity: The complex is less aggressive, which prevents degradation of acid-sensitive functional groups and reduces charring or unwanted side reactions.[1][2]

-

Enhanced Selectivity: This controlled reactivity allows for greater chemo- and regioselectivity. For instance, in aminoalcohols, SO3-amine complexes can selectively sulfate the nitrogen atom, whereas chlorosulfonic acid often targets the hydroxyl group.[1][2]

-

Cleaner Reactions: Reactions are generally cleaner, leading to better uniformity, higher yields, and more reproducible outcomes.[2]

-

Safety and Handling: As a stable, weighable solid, it is far safer to handle than its alternatives.[6]

Applications in Research and Drug Development

The SO3-TMA complex is a powerful tool in modern organic synthesis, particularly in fields where the introduction of a sulfate group is critical for biological activity or modifying physicochemical properties.

-

Drug Metabolism and Synthesis: It is used to synthesize sulfated metabolites of drugs and natural products, such as resveratrol, for pharmacological studies.[5][16]

-

Bioactive Polysaccharides: The complex is instrumental in the sulfation of polysaccharides like chitooligosaccharides and glycosaminoglycans.[5] The degree and position of sulfation are critical for their biological activities, including anti-HIV-1 and anticoagulant properties.[5]

-

Catalysis: It can act as a catalyst for thermosetting resins.[5][6][11]

-

Organic Synthesis: It serves as a general-purpose sulfonating agent for creating a wide range of sulfur-containing compounds, including surfactants and intermediates for dyes.[6][17] It is also used in the synthesis of α-tosyloxy ketones.[5][16]

Experimental Protocol: General Sulfation of a Primary Alcohol

This protocol provides a self-validating, generalized methodology for the sulfation of a primary alcohol using the SO3-TMA complex. The causality for key steps, such as the use of an aprotic solvent and temperature control, is explained.

Objective: To convert a primary alcohol (R-CH₂OH) to its corresponding sulfate salt (R-CH₂OSO₃⁻ Na⁺).

Materials:

-

Primary alcohol substrate

-

This compound complex (SO3-TMA)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Sodium hydride (NaH) or Triethylamine (TEA))

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Methodology:

-

Reaction Setup:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

-

Causality: An inert atmosphere (nitrogen) and dry glassware are critical because the SO3-TMA complex and any strong bases used (like NaH) are moisture-sensitive.[5][13] Water can consume the reagent and interfere with the reaction.

-

-

Substrate Preparation:

-

Dissolve the primary alcohol (1.0 eq) in the chosen anhydrous aprotic solvent (e.g., THF).

-

Cool the solution to 0 °C using an ice bath.

-

Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the base and the sulfating agent, preventing potential side reactions.

-

-

Deprotonation (Optional but Recommended):

-

Slowly add a base such as sodium hydride (1.1 eq) or triethylamine (1.5 eq) to the alcohol solution.

-

Stir for 30-60 minutes at 0 °C to form the corresponding alkoxide.

-

Causality: Converting the alcohol to its more nucleophilic alkoxide form significantly accelerates the rate of sulfation, leading to a more efficient and complete reaction.

-

-

Sulfation:

-

In a separate flask, suspend the SO3-TMA complex (1.2-1.5 eq) in the anhydrous solvent.

-

Add the suspension of the SO3-TMA complex to the alkoxide solution portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality: A slight excess of the sulfating agent ensures complete conversion of the starting material. Portion-wise addition is a crucial safety and control measure to manage the reaction's exothermicity.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Causality: Quenching neutralizes any unreacted SO3 complex and acidic byproducts, making the mixture safe to handle and preparing it for extraction.

-

If a water-immiscible solvent like DCM was used, separate the layers. If THF was used, remove it under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude sulfate salt by an appropriate method, such as recrystallization or column chromatography.

-

Caption: Standard experimental workflow for alcohol sulfation.

Safety, Handling, and Storage

The SO3-TMA complex is a corrosive material that causes severe skin burns and eye damage.[7][16][18] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate protective gloves, and a lab coat.[12][13][18] Use a NIOSH/MSHA-approved respirator if dust generation is likely.[12]

-

Handling: Handle only within a chemical fume hood.[12] Avoid all personal contact, including inhalation of dust.[7] Avoid dust formation during handling.[13] Ensure eyewash stations and safety showers are readily accessible.[12][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12][13][19] The material is moisture-sensitive.[12][13] Recommended storage temperature is often 2-8 °C.[19]

-

First Aid:

-

Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][12]

-

Skin: Immediately flush with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][12]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][18] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[8][13]

-

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Dispose of contents/container to an approved waste disposal plant.[19]

Conclusion

The this compound complex represents a cornerstone reagent in modern synthetic chemistry. Its unique combination of stability, moderated reactivity, and ease of handling provides a superior alternative to traditional, more hazardous sulfating agents. By understanding the fundamental principles of its Lewis acid-base chemistry, researchers can leverage its properties to achieve clean, selective, and high-yielding sulfations of sensitive and complex molecules, thereby accelerating discovery in drug development and materials science.

References

- Sulfur trioxide trimethylamine complex. Santa Cruz Biotechnology.

- Material Safety Data Sheet - Sulfur trioxide trimethylamine complex. Cole-Parmer.

- SAFETY DATA SHEET - Sulfur trioxide triethylamine complex. Sigma-Aldrich.

- SAFETY DATA SHEET - Sulfur trioxide trimethylamine complex. Fisher Scientific.

- Sulfurtrioxide Trimethylamine | Chemical Intermedi

- SAFETY DATA SHEET - Sulfur Trioxide - Triethylamine Complex. TCI Chemicals.

- SAFETY DATA SHEET - Sulfur trioxide trimethylamine complex. Fisher Scientific.

- SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX. Seven Chongqing Chemdad Co..

- Sulfur trioxide trimethylamine complex. Chem-Impex.

- SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1) 1H NMR spectrum. ChemicalBook.

- Sulfur trioxide trimethylamine complex 3162-58-1. Sigma-Aldrich.

- Sulfur Trioxide-Amine Adducts.

- SYNTHESIS OF A MIXTURE OF SULFATED ESTROGENS USING A SULFUR TRIOXIDE COMPLEX.

- Sulfur trioxide trimethylamine complex, 95%. Fisher Scientific.

- Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC - NIH.

- Sulfur Trioxide Amine Complexes. RSC Speciality Chemicals Sector.

- Sulfur trioxide Amine complexes: more than reagents.

- SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1). ChemicalBook.

- Thermal Decomposition of SO3 | Request PDF.

- Sulfur Trioxide (SO3): Powerful Chemical for Industrial Innovations.

- Sulfur trioxide trimethylamine complex 3162-58-1. Sigma-Aldrich.

- Sulfur Trioxide (SO3)

- Sulfur trioxide trimethylamine complex 3162-58-1. Sigma-Aldrich.

- Sulfon

Sources

- 1. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur Trioxide (SO3): Powerful Chemical for Industrial Innovations [eureka.patsnap.com]

- 5. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemimpex.com [chemimpex.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Sulfur trioxide trimethylamine complex, 95% | Fisher Scientific [fishersci.ca]

- 10. Sulfur trioxide trimethylamine complex 3162-58-1 [sigmaaldrich.com]

- 11. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX | 3162-58-1 [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.de [fishersci.de]

- 14. researchgate.net [researchgate.net]

- 15. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1) 1H NMR spectrum [chemicalbook.com]

- 16. lifechempharma.com [lifechempharma.com]

- 17. nbinno.com [nbinno.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Advent of Controlled Sulfation: A Technical History of Sulfur Trioxide-Amine Adducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled introduction of the sulfo group is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical sciences. The journey from harsh, indiscriminate sulfating agents to the nuanced and selective reagents available today is a story of chemical innovation. This in-depth guide traces the discovery and history of sulfur trioxide-amine adducts, pivotal reagents that tamed the reactivity of sulfur trioxide and ushered in a new era of precision in the synthesis of complex molecules and drugs. We will explore the pioneering work that led to their development, the evolution of their synthesis, their comparative reactivity, and their critical role in the advancement of medicinal chemistry.

The Pre-Adduct Era: A Landscape of Harsh Reagents

In the annals of organic chemistry, the sulfonation and sulfation of molecules have long been recognized as powerful tools for modifying their physical and biological properties. Early investigations into biological sulfation can be traced back to 1876, when Eugen Baumann identified potassium phenyl sulfate in horse urine, revealing a natural detoxification pathway.[1] However, the laboratory reagents available to mimic this process were far from subtle. For much of the late 19th and early 20th centuries, chemists relied on aggressive and often indiscriminate reagents such as concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid.[2]

While effective for the sulfonation of robust aromatic systems, these reagents posed significant challenges when dealing with sensitive functional groups. The highly acidic and oxidizing nature of these compounds often led to a cascade of unwanted side reactions, including:

-

Charring and decomposition of the starting material.

-

Dehydration of alcohols to form ethers or alkenes.

-

Rearrangements of carbocation intermediates.

-

Lack of regioselectivity , resulting in complex mixtures of isomers that were difficult to separate.

These limitations severely hampered the application of sulfation chemistry in the synthesis of complex natural products and early pharmaceutical compounds, where preserving delicate stereochemistry and functional group integrity was paramount.

The Dawn of a New Age: The Taming of Sulfur Trioxide

The quest for milder and more selective sulfating agents led chemists to focus on moderating the extreme reactivity of sulfur trioxide (SO₃), a powerful Lewis acid. The direct use of SO₃, a volatile and highly corrosive substance, was often impractical and led to polymerization and degradation of many organic substrates.[2] The breakthrough came with the realization that the electrophilicity of SO₃ could be attenuated by forming a coordinate covalent bond with a Lewis base, specifically an amine. This led to the birth of sulfur trioxide-amine adducts.

The Pioneering Synthesis of the Sulfur Trioxide-Pyridine Complex

While the concept may have been explored earlier, a seminal moment in the history of these adducts is the work of P. Baumgarten in 1926 . His publication in Berichte der Deutschen Chemischen Gesellschaft detailed the preparation of the sulfur trioxide-pyridine complex (Py·SO₃). This white, crystalline solid proved to be a remarkably stable and handleable source of sulfur trioxide.

The synthesis of the Py·SO₃ complex, in its early iterations, involved the direct reaction of sulfur trioxide with pyridine in an inert solvent. A common historical procedure involved the slow addition of liquid sulfur trioxide to a solution of pyridine in a chlorinated solvent like carbon tetrachloride or chloroform at low temperatures. The resulting solid adduct could then be isolated by filtration.

Early Experimental Protocol for the Synthesis of Sulfur Trioxide-Pyridine Complex (Conceptual Reconstruction based on historical accounts):

-

A solution of freshly distilled pyridine in anhydrous carbon tetrachloride is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

-

The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Liquid sulfur trioxide is slowly added dropwise from the dropping funnel to the vigorously stirred pyridine solution.

-

A voluminous white precipitate of the sulfur trioxide-pyridine complex forms immediately.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

The precipitate is collected by vacuum filtration, washed with cold, anhydrous carbon tetrachloride, and dried in a vacuum desiccator over phosphorus pentoxide.

This pioneering work laid the foundation for the development of a wide range of sulfur trioxide-amine adducts, each with its unique properties and applications.

A Family of Reagents: Expanding the Synthetic Toolkit

Following the successful introduction of the pyridine adduct, chemists began to explore other amines as Lewis bases to modulate the reactivity of sulfur trioxide. This led to the development of a family of adducts with varying degrees of stability and reactivity, providing a versatile toolkit for organic synthesis.

Key Members of the Sulfur Trioxide-Amine Adduct Family

The reactivity of the adduct is inversely proportional to the strength of the Lewis base used for its formation. A stronger amine will form a more stable, less reactive adduct.

| Amine | Adduct Name | Common Abbreviation | Relative Reactivity | Key Characteristics |

| Pyridine | Sulfur Trioxide-Pyridine Complex | Py·SO₃ | Moderate | Crystalline solid, commercially available, widely used in a variety of reactions. |

| Trimethylamine | Sulfur Trioxide-Trimethylamine Complex | Me₃N·SO₃ | Low | Stable solid, mild and selective reagent, particularly for sulfation of sensitive alcohols.[1] |

| Triethylamine | Sulfur Trioxide-Triethylamine Complex | Et₃N·SO₃ | Low to Moderate | Liquid at room temperature, often used in situ, good for sulfating a range of substrates.[1] |

| Dimethylformamide | Sulfur Trioxide-Dimethylformamide Complex | DMF·SO₃ | High | Highly reactive, often prepared and used in situ, effective for sulfating hindered alcohols. |

This tunable reactivity allows chemists to select the most appropriate adduct for a specific transformation, minimizing side reactions and maximizing yield.

Mechanism of Action: A Controlled Electrophilic Attack

The utility of sulfur trioxide-amine adducts lies in their ability to deliver sulfur trioxide to a nucleophile in a controlled manner. The reaction mechanism is a classic example of nucleophilic attack on the electron-deficient sulfur atom of the complex.

The amine, being a good leaving group upon protonation, facilitates the transfer of the SO₃ moiety to the substrate. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the adduct.

A Cornerstone of Drug Discovery and Development

The advent of sulfur trioxide-amine adducts had a profound impact on the field of drug discovery and development. Their mild and selective nature enabled chemists to introduce sulfate and sulfamate functionalities into complex molecules with a high degree of control, a critical step in the synthesis of many therapeutic agents.

The Sulfa Drug Revolution

The development of the first commercially successful antibacterial agents, the sulfa drugs, is a testament to the importance of controlled sulfonation. The synthesis of sulfanilamide, a foundational sulfa drug, involves the chlorosulfonation of acetanilide followed by amination. While early syntheses relied on harsher reagents, the principles of moderating reactivity were crucial. The development of milder reagents like SO₃-amine adducts later provided more versatile routes for the synthesis of a vast array of sulfonamide-containing drugs.[3][4]

Conceptual Synthetic Workflow for a Sulfonamide:

Steroids and Beyond

The sulfation of steroids is of significant biological importance, as it plays a key role in their metabolism and excretion.[5] The use of sulfur trioxide-amine adducts, particularly the pyridine complex, became the method of choice for the sulfation of hydroxylated steroids.[5] This allowed for the synthesis of reference standards for metabolic studies and the exploration of the biological activities of sulfated steroid analogues.

More recently, the application of sulfur trioxide-amine adducts has been instrumental in the synthesis of modern drugs. For instance, the synthesis of Avibactam , a β-lactamase inhibitor, utilizes the this compound complex for a key sulfation step.[1]

The Parikh-Doering Oxidation: An Unexpected Legacy

The versatility of the sulfur trioxide-pyridine complex extends beyond sulfation reactions. In 1967, J.R. Parikh and W. von E. Doering discovered that this adduct could be used to activate dimethyl sulfoxide (DMSO) for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones. This reaction, now known as the Parikh-Doering oxidation , has become a staple in organic synthesis due to its operational simplicity and tolerance of a wide range of functional groups.

Experimental Workflow for the Parikh-Doering Oxidation:

Conclusion: An Enduring Legacy of Selectivity and Control

The discovery and development of sulfur trioxide-amine adducts represent a pivotal chapter in the history of organic synthesis. By taming the formidable reactivity of sulfur trioxide, these reagents provided chemists with a powerful and versatile toolkit for the selective introduction of sulfo groups into complex molecules. From their early application in the synthesis of foundational sulfa drugs to their continued use in the preparation of modern pharmaceuticals and as key components of important name reactions, the legacy of these adducts is one of precision, control, and enabling chemical innovation. For researchers, scientists, and drug development professionals, a deep understanding of the history and chemistry of these remarkable reagents remains an invaluable asset in the ongoing quest for new and improved medicines.

References

-

Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

-

LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Retrieved from [Link]

-

Young, S. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. Retrieved from [Link]

- Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.

- Gilbert, E. E. (1977). Sulfonation and Related Reactions. R. E. Krieger Publishing Company.

- Ballentine, C. (1981). The first of the sulfa drugs. FDA Consumer, 15(4), 14-17.

- Gilbert, E. E., & Jones, E. P. (1951). Sulfonation and Sulfation. Industrial & Engineering Chemistry, 43(9), 2022–2052.

- Al-Horani, R. A., & Desai, U. R. (2010). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in biochemistry, 48, 115–133.

- Al-Horani, R. A., & Desai, U. R. (2010). Chemical Sulfation of Small Molecules – Advances and Challenges. Tetrahedron, 66(16), 2907-2918.

- Gilbert, E. E. (1977). Sulfonation and Related Reactions. R. E. Krieger Publishing Company.

- Gilbert, E. E., & Jones, E. P. (1951). Sulfonation and Sulfation. Industrial & Engineering Chemistry, 43(9), 2022–2052.

- Kelly, D. (2003). Sulfur Trioxide-Amine Adducts. Synlett, (14), 2263-2264.

- Gilbert, E. E. (1962). The Reactions of Sulfur Trioxide, and Its Adducts, with Organic Compounds. Chemical Reviews, 62(6), 549–589.

- Gilbert, E. E. (1977).

- Vliet, A. H., & Kertesz, M. A. (2001). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. The Journal of physical chemistry. A, 105(28), 6658–6666.

Sources

- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Sulfur Trioxide-Trimethylamine Complex: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth exploration of the sulfur trioxide-trimethylamine complex, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and critical applications, with a focus on the mechanistic reasoning behind its utility.

Introduction: A Stable and Versatile Sulfonating Agent

The this compound complex (SO₃·N(CH₃)₃) is a stable, solid Lewis acid-base adduct formed between sulfur trioxide (SO₃) and trimethylamine (N(CH₃)₃). Its primary value lies in its role as a mild and effective sulfonating agent, mitigating the high reactivity and handling difficulties of free sulfur trioxide.[1] In the pharmaceutical and agrochemical industries, it is invaluable for the synthesis of sulfonamides and other sulfur-containing compounds, serving to enhance reaction rates and improve yields.[1] This complex provides a reliable method for introducing sulfonate groups into a wide array of organic molecules, a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3]

The Chemical Abstracts Service (CAS) number for the this compound complex is 3162-58-1 .[1][4][5][6][7]

Physicochemical Properties

The physical and chemical characteristics of the SO₃·N(CH₃)₃ complex are critical to its handling, storage, and application in synthesis. It is a white to off-white powder that is sensitive to moisture.[5][8] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3162-58-1 | [1][6] |

| Molecular Formula | C₃H₉NO₃S or (CH₃)₃N·SO₃ | [1][4] |

| Molecular Weight | 139.17 g/mol | [1][4] |

| Appearance | White to light brown/off-white powder | [1][5] |

| Melting Point | 232 °C (decomposes) | [1][5][9] |

| Solubility | Soluble in hot water and ethanol. Slightly soluble in dimethyl sulfoxide and methanol. Insoluble in cold water. | [4][5][9] |

| Sensitivity | Moisture sensitive | [5][8] |

| Hazard Codes | Corrosive | [5][10] |

Synthesis of the Complex: A Controlled Reaction

The synthesis of the this compound complex is an exothermic reaction that requires careful control of conditions to ensure a pure product and quantitative yield. The general approach involves a gas-phase reaction where sulfur trioxide vapors are diluted with an inert gas carrier to manage the reaction temperature.[11]

The rationale for this method is to prevent side reactions and the formation of tarry by-products that can occur in less controlled environments.[11] Maintaining the temperature below 40°C is crucial, as higher temperatures can lead to product degradation.[11]

Caption: Gas-phase synthesis of the SO₃·N(CH₃)₃ complex.

Mechanism of Action and Applications in Drug Development

The utility of the SO₃·N(CH₃)₃ complex stems from its ability to act as an electrophilic sulfonating agent in a controlled manner. The trimethylamine group serves as a stable carrier for the highly reactive SO₃ molecule, moderating its reactivity and improving its selectivity. The sulfation reaction using sulfur trioxide-amine complexes is the most common method for modifying alcohol or phenol groups in various scaffolds, including flavonoids, steroids, and proteins.[3]

Key Applications:

-

Synthesis of Sulfonamides: The complex is widely used to create sulfonamide derivatives, which form the structural basis of many antibacterial drugs (sulfa drugs), diuretics, and hypoglycemic agents.[2]

-

Bioavailability Modification: Sulfation of drug molecules can enhance their solubility and pharmacokinetic properties, making it a vital tool for medicinal chemists.[2]

-

Synthesis of Metabolites and Bioactive Molecules: It is a key reactant for synthesizing sulfate-conjugated resveratrol metabolites and chitooligosaccharides with anti-HIV-1 activity.[4][7][12]

-

Catalysis: The complex acts as a catalyst in various chemical processes, improving reaction rates and yields, which is particularly beneficial in the pharmaceutical industry.[1]

Caption: General mechanism of sulfation using the SO₃·N(CH₃)₃ complex.

Experimental Protocol: Sulfation of an Alcohol

This protocol provides a generalized, self-validating procedure for the sulfation of a primary alcohol using the SO₃·N(CH₃)₃ complex in an aprotic solvent.

Materials:

-

Substrate (Alcohol)

-

This compound complex (1.5 - 2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas (Nitrogen or Argon)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add the this compound complex portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any exotherm from the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate. Self-Validation: This step neutralizes any remaining acidic species and helps in the subsequent separation.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification & Validation: Purify the resulting crude product using an appropriate technique, such as column chromatography or recrystallization. Validate the structure and purity of the final sulfated product using analytical methods like NMR spectroscopy and Mass Spectrometry.

Safety and Handling

The this compound complex is a corrosive material that is harmful if swallowed and causes severe skin burns and eye damage.[4][8][13] Proper personal protective equipment (PPE) is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, impervious gloves, and appropriate protective clothing to prevent skin exposure.[10][14]

-

Handling: Use only in a chemical fume hood to avoid inhalation of dust.[10] Avoid all personal contact.[15] Keep the container tightly closed in a dry, cool, and well-ventilated area.[16] The material is moisture-sensitive.[8]

-

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[10][15]

-

First Aid (Skin): In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Spills: For minor spills, remove ignition sources, use dry clean-up procedures to avoid generating dust, and place the material in a suitable, labeled container for disposal.[15]

References

-

Thermo Scientific Alfa Aesar. (n.d.). This compound complex, 95%. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pharmaceutical Intermediates: The Role of Sulfur Trioxide Triethylamine Complex. Retrieved from [Link]

-

ChemWhat. (n.d.). SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX CAS#: 3162-58-1. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfur trioxide trimethylamine complex. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2023). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (1967). US3334139A - Production of trimethylamine-sulfur trioxide complex.

-

Chongqing Chemdad Co., Ltd. (n.d.). SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX. Retrieved from [Link]

- Google Patents. (2003). EP1463748B1 - Synthesis of a mixture of sulfated estrogens using a sulfur trioxide complex.

-

Ahirrao, V., et al. (2020). A Novel and Validated Potentiometric Titrimetry Method for the Determination of Triethylamine Sulfur Trioxide Complex. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound complex, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. chemwhat.com [chemwhat.com]

- 6. Sulfur trioxide trimethylamine complex 3162-58-1 [sigmaaldrich.com]

- 7. 三甲基铵三氧化硫共聚物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.de [fishersci.de]

- 9. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX | 3162-58-1 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. US3334139A - Production of trimethylamine-sulfur trioxide complex - Google Patents [patents.google.com]

- 12. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. lifechempharma.com [lifechempharma.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Foreword: Understanding the SO₃·NMe₃ Adduct as a Cornerstone Reagent

An In-depth Technical Guide to the Molecular Structure and Bonding of the Sulfur Trioxide-Trimethylamine Adduct (SO₃·NMe₃)

To the researcher, the scientist, and the drug development professional, the precise control of chemical reactivity is paramount. Sulfur trioxide (SO₃) is a supremely powerful and aggressive electrophile, essential for sulfonation and sulfation reactions.[1] However, its high reactivity often leads to a lack of selectivity and undesirable side reactions.[1] The formation of a Lewis acid-base adduct, such as the this compound complex (SO₃·NMe₃), elegantly tames this reactivity. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the SO₃·NMe₃ adduct. We will explore its structure, the nature of its critical donor-acceptor bond, and the experimental methodologies used to characterize it, providing the field-proven insights necessary for its effective application.

Molecular Geometry: A Gas-Phase Snapshot

The geometry of a molecule is the foundation of its chemical behavior. For the SO₃·NMe₃ adduct, high-precision gas-phase studies using microwave spectroscopy have provided an unambiguous structural portrait.[2] The molecule adopts a C₃ᵥ symmetry, as theoretically predicted, with the nitrogen atom of trimethylamine directly coordinating to the sulfur atom of sulfur trioxide.

The causality for this specific arrangement lies in the fundamental principles of Lewis acid-base theory. Sulfur trioxide, with its trigonal planar geometry and highly electronegative oxygen atoms, renders the central sulfur atom severely electron-deficient, making it a potent Lewis acid.[3][4] Conversely, the nitrogen atom in trimethylamine possesses a lone pair of electrons, making it an effective Lewis base. The resulting coordination is a classic example of a dative or donor-acceptor bond.

Key structural parameters, determined experimentally, provide quantitative insight into this interaction.

| Parameter | Experimental Value (Gas Phase) | Source |

| N−S Bond Length | 1.912(20) Å | [2] |

| N-S-O Bond Angle | 100.1(2)° | [2] |

| Assumed C-N Bond Length | 1.47 Å (assumed) | [2] |

| Assumed C-N-C Angle | 109.5° (assumed) | [2] |

Table 1: Experimentally determined structural parameters of SO₃·NMe₃ from gas-phase microwave spectroscopy.

The geometry around the sulfur atom is significantly distorted from the D₃h trigonal planar structure of free SO₃.[3] Upon complexation, the SO₃ moiety pyramids, with the N-S-O angle of 100.1(2)° clearly indicating a move towards a tetrahedral-like geometry around the sulfur atom.[2] This structural change is a direct and measurable consequence of the formation of the new N-S bond.

Caption: Molecular structure of SO₃·NMe₃.

The Donor-Acceptor Bond: A Story of Charge Transfer

The N-S bond in SO₃·NMe₃ is more than just a covalent linkage; it is a prime example of a charge-transfer interaction. The physical and electronic properties of the adduct provide compelling evidence for a significant redistribution of electron density from the trimethylamine (donor) to the sulfur trioxide (acceptor).

Dipole Moment Enhancement

A key piece of evidence comes from Stark effect measurements, which determined the molecular dipole moment to be an exceptionally large 7.1110(69) D.[2] This value is dramatically greater than the vector sum of the dipole moments of the free monomers (SO₃ is nonpolar, NMe₃ has a small dipole). This "enhancement" of ~6.5 D is a direct result of the charge separation established upon bond formation, with the nitrogen end becoming positive and the SO₃ moiety becoming negative.

Quantifying Charge Transfer

Analysis of the ¹⁴N nuclear hyperfine structure in the microwave spectrum allows for a quantitative estimation of this charge transfer. The data indicate that approximately 0.6 electrons are transferred from the nitrogen atom to the SO₃ group upon complex formation.[2] This substantial charge transfer validates the description of the bond as being highly dative and explains the adduct's stability and moderated reactivity compared to free SO₃.

Spectroscopic Validation Systems

A protocol is only as trustworthy as the analytical methods that validate it. For SO₃·NMe₃, vibrational and NMR spectroscopy serve as self-validating systems to confirm the structure and purity of the synthesized adduct.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule, which are directly related to its bonding and geometry. The IR spectrum of solid SO₃·NMe₃ has been measured and its bands assigned under C₃ᵥ symmetry.[2]

The formation of the N-S bond creates new vibrational modes and shifts existing ones. The most informative vibrations are those associated with the N-S bond and the SO₃ group. The force constant of the N-S bond, calculated from the vibrational data, is comparable to that in sulfamic acid, further solidifying its classification as a strong donor-acceptor complex.[2]

| Wavenumber (cm⁻¹) | Assignment | Significance | Source |

| ~1280 | Asymmetric SO₃ stretch | Shifted from free SO₃ (~1391 cm⁻¹) upon complexation | [2][5] |

| ~1060 | Symmetric SO₃ stretch | Shifted from free SO₃ (~1065 cm⁻¹) | [2][5] |

| ~770 | N-S stretch | Direct evidence of the donor-acceptor bond formation | [2] |

| ~550 | SO₃ deformation | Confirms pyramidal geometry of the SO₃ moiety | [2] |

Table 2: Key infrared vibrational frequencies and their assignments for SO₃·NMe₃.

The shift in the SO₃ stretching frequencies compared to the free molecule is a critical diagnostic marker. In free SO₃ (D₃h symmetry), the asymmetric stretch is found around 1391 cm⁻¹.[5] In the adduct, the symmetry is lowered, and the corresponding SO₃ stretches appear at lower frequencies, which is consistent with a slight weakening of the S-O bonds due to the back-donation of electron density from the newly formed N-S bond.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While the core of the adduct is devoid of protons, ¹H NMR spectroscopy is an essential tool for confirming the integrity of the trimethylamine ligand and ensuring product purity. In the SO₃·NMe₃ complex, the nine protons of the three methyl groups are chemically equivalent due to the C₃ rotation axis. This results in a single, sharp resonance in the ¹H NMR spectrum. The chemical shift of this singlet is diagnostic; for example, in DMSO-d₆, it appears around 3.07 ppm.[6] The presence of a single peak at the correct chemical shift with the correct integration confirms the formation of the adduct and the absence of significant impurities or side-reaction products.

Experimental Protocol: Synthesis of SO₃·NMe₃

The synthesis of amine-SO₃ adducts must be approached with care due to the reactivity of the precursors. A common and industrially relevant method involves the reaction of a tertiary amine with chlorosulfonic acid in an inert solvent.[7] This method avoids the direct handling of highly reactive, volatile liquid SO₃.

Causality Behind the Protocol:

-

Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as a convenient in situ source of SO₃. It reacts with the second equivalent of the amine to generate the desired adduct and the amine hydrochloride salt.

-

Solvent: A chlorinated organic solvent like 1,2-dichloroethane is used because it is inert to the highly electrophilic species involved and effectively solubilizes the reactants.[7]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent thermal decomposition of the product and minimize side reactions.

-

Workup: The amine hydrochloride byproduct must be removed. One patented method involves introducing gaseous ammonia to neutralize the hydrochloride, forming ammonium chloride, which can then be removed by washing with water.[7] This strategy maximizes the yield of the desired adduct.

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire procedure must be conducted under an anhydrous, inert atmosphere to prevent reaction with atmospheric moisture.

-

Reactant Charging: Charge the flask with trimethylamine (2.1 equivalents) dissolved in anhydrous 1,2-dichloroethane.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Slow Addition: Add chlorosulfonic acid (1.0 equivalent), dissolved in anhydrous 1,2-dichloroethane, dropwise via the dropping funnel over 1-2 hours. Causality: Slow addition is crucial to control the exotherm and maintain the internal temperature below 10 °C.

-

Reaction: Allow the mixture to stir at 0-5 °C for an additional hour after the addition is complete. A white precipitate of trimethylamine hydrochloride and the SO₃·NMe₃ adduct will form.

-

Byproduct Neutralization: (As per patent EP0487578A1) Introduce anhydrous ammonia gas into the reaction slurry.[7] This converts the trimethylamine hydrochloride byproduct to solid ammonium chloride.

-

Isolation: The resulting solid mixture contains the desired SO₃·NMe₃ and ammonium chloride. The ammonium chloride can be removed by washing the filtered solid with cold water, in which it is soluble, while the SO₃·NMe₃ is only sparingly soluble in cold water.[7][8]

-

Drying: The purified white solid product is then dried under vacuum to yield pure SO₃·NMe₃.

-

Validation: The final product should be characterized by ¹H NMR (for purity and identity) and IR spectroscopy (to confirm the presence of the N-S bond and characteristic SO₃ stretches).

Caption: Experimental workflow for the synthesis of SO₃·NMe₃.

Conclusion

The this compound adduct is a masterful example of how Lewis acid-base chemistry can be harnessed to control reactivity. Its structure is defined by a strong, highly polar, charge-transfer N-S bond that significantly alters the geometry and electronics of the constituent SO₃ and NMe₃ fragments. This is not merely an academic curiosity; the ~0.6e charge transfer from nitrogen to the SO₃ moiety is the fundamental reason for the adduct's utility as a mild and selective sulfonating agent.[2][8][9] The experimental protocols for its synthesis and the spectroscopic methods for its validation form a robust, self-validating system, ensuring that researchers and developers can produce and utilize this critical reagent with confidence and precision.

References

- Richardson, C. H., et al. (1984). Six isotopic derivatives of the complex (CH3)3N-SO3 have been studied in the gas phase by microwave spectroscopy. Journal of the American Chemical Society.

-

Oh, J. J., et al. Structure of the trimethylamine-sulfur dioxide complex. Journal of the American Chemical Society. Available at: [Link]

-

Kelly, D. (2003). Sulfur Trioxide-Amine Adducts. Synlett. Available at: [Link]

-

WebQC.Org. Sulfur Trioxide (SO₃): Chemical Compound. Chemistry Department, WebQC.Org. Available at: [Link]

-

Lu, T., et al. (2022). Organosulfate produced from consumption of SO3 speeds up sulfuric acid–dimethylamine atmospheric nucleation. Atmospheric Chemistry and Physics. Available at: [Link]

-

Mol-Instincts. SO3 (Sulfur trioxide) 3D molecular structure. Mol-Instincts Chemical Database. Available at: [Link]

-

Wikipedia. X-ray crystallography. Wikipedia, The Free Encyclopedia. Available at: [Link]

- Atanasov, K., et al. (1992). Method of producing tertiary amine-sulphur trioxide complexes. Google Patents, EP0487578A1.

-

Garroway, A. N., & Gutowsky, H. S. (1969). Rotations within Crystalline Trimethylamine Sulfur Trioxide. Journal of the American Chemical Society. Available at: [Link]

-

Underwood, D. S., et al. (2016). ExoMol molecular line lists - XVII The rotation-vibration spectrum of hot SO₃. Monthly Notices of the Royal Astronomical Society. Available at: [Link]

-

Unacademy. SO3 Molecular Geometry and Bond Angles. Unacademy. Available at: [Link]

-

Quora. What is the structure of SO3? Quora. Available at: [Link]

-

Chemistry Learner. Molecular Geometry, Lewis Structure, and Bond Angle of SO3. Chemistry Learner. Available at: [Link]

-

Tan, G., et al. (2022). Organosulfate produced from consumption of SO3 speeds up sulfuric acid–dimethylamine atmospheric nucleation. Atmospheric Chemistry and Physics. Available at: [Link]

-

Wikipedia. Sulfur trioxide. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Syntheses. Preparation of Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. Organic Syntheses. Available at: [Link]

-

Environmental Molecular Sciences Laboratory. Vibration-Rotation Spectroscopy of Sulfur Trioxide. EMSL. Available at: [Link]

-

The Helpful Scientist. Lewis Structure for SO3 (Sulfur Trioxide). The Helpful Scientist. Available at: [Link]

-

VPL. Sulfur trioxide (SO3). Virtual Planetary Laboratory. Available at: [Link]

-

Symmetry. Vibrational Spectroscopy of Sulfur Trioxide. YouTube. Available at: [Link]

-

Garage Chemist. Preparation of Sulfur Trioxide and Oleum. Sciencemadness.org. Available at: [Link]

-

Persson, I., et al. (2007). Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions and of the substituted sulfonate ions X3CSO3- (X = H, Cl, F). Inorganic Chemistry. Available at: [Link]

-

Gilbert, E. E. (1962). The Reactions of Sulfur Trioxide, and Its Adducts, with Organic Compounds. Chemical Reviews. Available at: [Link]

-

Chemistry with Dr. S. B. Z. HYBRIDIZATION GEOMETRY AND SHAPE OF SO3 (Sulphur Trioxide). YouTube. Available at: [Link]

-

Baker, M. J., et al. (2017). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Metabolites. Available at: [Link]

-

Wikipedia. Sulfur trioxide pyridine complex. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

The Organic Chemistry Tutor. Sulfur Trioxide SO3 Lewis Dot Structure. YouTube. Available at: [Link]

-

Yao, L., et al. (2020). Unprecedented Ambient Sulfur Trioxide (SO3) Detection: Possible Formation Mechanism and Atmospheric Implications. Environmental Science & Technology Letters. Available at: [Link]

-

Stoltz, B. M., et al. (2018). Demystifying X-ray Crystallography. Caltech. Available at: [Link]

-

NIST. Sulphur trioxide. NIST Chemistry WebBook. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

Sources

- 1. Sulfur trioxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. SO3 Molecular Geometry and Bond Angles [unacademy.com]

- 4. quora.com [quora.com]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 6. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1) 1H NMR spectrum [chemicalbook.com]

- 7. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

- 8. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX | 3162-58-1 [chemicalbook.com]

- 9. lifechempharma.com [lifechempharma.com]

A Spectroscopic and Synthetic Guide to the Sulfur Trioxide-Trimethylamine Complex (SO3-TMA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of SO3-TMA

The sulfur trioxide-trimethylamine complex, (CH₃)₃N·SO₃, is a stable, solid, and commercially available Lewis acid-base adduct. Its primary utility lies in its capacity to act as a mild and selective sulfonating agent.[1] In contrast to free sulfur trioxide, which is a highly reactive and difficult-to-handle gas, the SO3-TMA complex offers a safer and more manageable alternative for the introduction of the sulfonate group into a wide array of organic molecules.[2] This has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2]

Accurate spectroscopic characterization is paramount to ensure the purity and integrity of the SO3-TMA reagent, which directly impacts the reproducibility and success of synthetic protocols. This guide delves into the key spectroscopic techniques used to characterize SO3-TMA: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

NMR spectroscopy is a powerful tool for elucidating the structure of SO3-TMA in solution. The formation of the adduct significantly alters the electronic environment of the trimethylamine protons and carbons, providing a clear spectroscopic signature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of SO3-TMA is characterized by a single sharp singlet, corresponding to the nine equivalent protons of the three methyl groups. The chemical shift of this singlet is diagnostic of complex formation.

Data Summary: ¹H NMR Chemical Shifts

| Solvent | Chemical Shift (δ) of SO3-TMA | Reference Chemical Shift (δ) of Trimethylamine |

| D₂O | ~3.23 ppm | ~2.12 ppm[3] |

| DMSO-d₆ | ~3.07 ppm | Not readily available |

The downfield shift of the methyl protons in the complex compared to free trimethylamine is a direct consequence of the donation of the lone pair of electrons from the nitrogen atom to the sulfur trioxide moiety. This deshields the protons, causing them to resonate at a lower field. The choice of solvent influences the exact chemical shift due to solvent-solute interactions.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of SO3-TMA is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of SO3-TMA in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Workflow for ¹H NMR Analysis of SO3-TMA

Caption: Workflow for ¹H NMR analysis of SO3-TMA.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectrum of SO3-TMA displays a single resonance for the three equivalent methyl carbons.

Data Summary: ¹³C NMR Chemical Shifts

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is analogous to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Spectral Width: A wider spectral width is required to cover the larger chemical shift range of carbon (e.g., 0-220 ppm).

-

Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly larger number of scans is typically needed to obtain a good signal-to-noise ratio.

-